Methyl 2-methylpropane-2-sulfinate
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Overview
Description
Methyl 2-methylpropane-2-sulfinate is an organosulfur compound with the molecular formula C₅H₁₂O₂S. It is a member of the sulfinates class and is known for its unique chemical properties and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methylpropane-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-methylpropane-2-sulfinic acid with methanol under acidic conditions. The reaction typically proceeds as follows: [ \text{2-Methylpropane-2-sulfinic acid} + \text{Methanol} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methylpropane-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Substituted sulfinates.
Scientific Research Applications
Methyl 2-methylpropane-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfinates and sulfonates.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is explored for its potential in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-methylpropane-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and products .
Comparison with Similar Compounds
2-Methylpropane-2-sulfinamide:
Sulfonimidates: These compounds are used as intermediates in the synthesis of other organosulfur compounds.
Uniqueness: Methyl 2-methylpropane-2-sulfinate is unique due to its specific reactivity and applications in various fields. Its ability to undergo multiple types of chemical reactions and its role as a versatile reagent in organic synthesis distinguish it from other similar compounds .
Properties
IUPAC Name |
methyl 2-methylpropane-2-sulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2S/c1-5(2,3)8(6)7-4/h1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOZDJCVDZEJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52056-71-0 |
Source
|
Record name | methyl 2-methylpropane-2-sulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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